N-(1-ethylpropyl)-1H-imidazole-1-carboxamide

Description

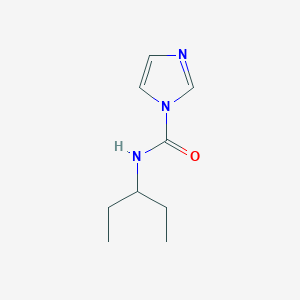

Structure

3D Structure

Properties

CAS No. |

149047-77-8 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-pentan-3-ylimidazole-1-carboxamide |

InChI |

InChI=1S/C9H15N3O/c1-3-8(4-2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13) |

InChI Key |

ITTMCTUWHMLWKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is not explicitly outlined in the reference material; however, a synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters is described. These esters can be converted to carboxylic acids and further derivatized to carboxamides.

Preparation of N-(4-bromophenyl)-4-fluorobenzamide : React 4-fluorobenzoyl chloride with 4-bromoaniline in ethyl acetate in the presence of triethylamine at room temperature for 16 hours to produce N-(4-bromophenyl)-4-fluorobenzamide.

Synthesis of N-(4-bromophenyl)-4-fluorobenzimidoyl chloride : Heat N-(4-bromophenyl)-4-fluorobenzamide under reflux with excess thionyl chloride for 8 hours to obtain N-(4-bromophenyl)-4-fluorobenzimidoyl chloride.

Formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters : Activate ethyl isocyanoacetate under basic conditions to generate an anion. The α-carbon of this intermediate undergoes a nucleophilic attack on the C=N double bond of N-(4-bromophenyl)-4-fluorobenzimidoyl chloride, yielding an intermediate. This intermediate tautomerizes, cyclizes in situ, and undergoes proton transfer to produce the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester.

Hydrolysis to carboxylic acids : Hydrolyze the ester using sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid to obtain the corresponding 1,5-diaryl-1H-imidazole-4-carboxylic acid.

Conversion to carbohydrazides : React the ester with hydrazine monohydrate in ethanol at reflux temperature to yield the 1,5-diaryl-1H-imidazole-4-carbohydrazide derivative.

Chemical Properties and Reactions

This compound contains an imidazole ring, making it capable of participating in various chemical reactions. The imidazole moiety is crucial in enzyme catalysis and serves as a fundamental element in numerous biomolecules. Imidazole-containing compounds can modulate enzymatic reactions based on their structural modifications.

Biological Activity

This compound exhibits biological activity due to the imidazole ring. Imidazole compounds may possess:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential anticancer properties, depending on the substitution pattern

Spectroscopic Data

Spectroscopic data, such as $$^1H$$ and $$^{13}C$$ NMR spectra, are essential for confirming the structure and purity of synthesized this compound. The $$^1H$$ NMR spectra should show characteristic signals for the ethylpropyl group and the imidazole ring protons. The $$^{13}C$$ NMR spectra should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxamide group.

Related Compounds

Several compounds share structural similarities with this compound:

- 1H-Imidazole : The basic imidazole structure is involved in enzyme catalysis and exhibits antimicrobial activity.

- N-(2-methylpropyl)-1H-imidazole-1-carboxamide : A similar derivative with antimicrobial and anti-inflammatory properties.

- N-(phenylethyl)-1H-imidazole-1-carboxamide : Contains aromatic substitution and exhibits anticancer properties.

- 2-Methylimidazole : A methyl-substituted imidazole that inhibits certain enzymes.

Chemical Reactions Analysis

Types of Reactions: N-(Pentan-3-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a derivative of imidazole, a heterocyclic compound with two nitrogen atoms, featuring an ethylpropyl substituent at the nitrogen atom and a carboxamide group adjacent to the imidazole ring. Imidazole derivatives are known for their diverse applications in biochemistry and pharmaceuticals.

Scientific Research Applications

- Pharmaceuticals this compound can serve as an active pharmaceutical ingredient because of its biological activities and potential as a drug candidate. Imidazole compounds are used in treating neurodegenerative and/or neurological disorders such as Alzheimer's disease . They can also inhibit the production of Aβ-peptides that contribute to forming neurological deposits of amyloid protein .

- Pendimethalin Detoxification Pendimethalin, or N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine, undergoes nitroreduction as an initial degradation and detoxification step . Pendimethalin nitroreductase (PNR) is responsible for the nitroreduction of pendimethalin . PNR can also catalyze the nitroreduction of other dinitroaniline herbicides like butralin, oryzalin, and trifluralin . Studies show that PNR-reduced pendimethalin does not inhibit Saccharomyces cerevisiae BY4741 growth, unlike pendimethalin, indicating PNR's detoxification effect and potential in pendimethalin detoxification applications .

- Enzyme Modulation this compound's interactions with biological targets suggest it can modulate enzymatic activity. Imidazoles can either enhance or inhibit enzymatic reactions based on structural modifications.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1H-Imidazole | Basic imidazole | Enzyme catalysis, antimicrobial |

| N-(2-methylpropyl)-1H-imidazole-1-carboxamide | Similar derivative | Antimicrobial, anti-inflammatory |

| N-(phenylethyl)-1H-imidazole-1-carboxamide | Aromatic substitution | Anticancer properties |

| 2-Methylimidazole | Methyl-substituted | Inhibitor of certain enzymes |

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkyl vs. Aromatic Substituents: The 1-ethylpropyl group in the target compound is a branched alkyl chain, likely enhancing lipophilicity compared to smaller substituents like allyl (8a) or methoxypropyl (8b). This could influence solubility and membrane permeability in biological systems. Aromatic substituents, such as the trichlorophenoxyethyl group in prochloraz, confer higher molecular weight and polarity, contributing to fungicidal activity by interacting with fungal membrane enzymes .

- Synthetic Yields and Purification: N-Allyl derivatives (8a) are synthesized in higher yields (75%) as oils, while methoxypropyl derivatives (8b) require chromatography for optimal purity (84% yield) .

Biological Activity

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a derivative of imidazole, a five-membered heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into the biological activities of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features an ethylpropyl substituent at the nitrogen atom and a carboxamide functional group adjacent to the imidazole ring. The presence of the imidazole ring is crucial for its biological activity, as it can participate in various biochemical interactions.

The mechanism of action for this compound primarily involves its ability to bind to the active sites of enzymes. This binding can lead to inhibition of enzymatic activity, thereby affecting metabolic pathways. The compound's structural modifications influence its interaction with biological targets, which can enhance or inhibit enzymatic reactions based on the specific context of use.

Enzyme Inhibition

Research indicates that imidazole derivatives, including this compound, can act as enzyme inhibitors. For instance, studies have demonstrated that this compound can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes are overactive .

Table 1: Comparison of Biological Activities of Imidazole Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1H-Imidazole | Basic imidazole | Enzyme catalysis, antimicrobial |

| N-(2-methylpropyl)-1H-imidazole-1-carboxamide | Similar derivative | Antimicrobial, anti-inflammatory |

| N-(phenylethyl)-1H-imidazole-1-carboxamide | Aromatic substitution | Anticancer properties |

| 2-Methylimidazole | Methyl-substituted | Inhibitor of certain enzymes |

The unique ethylpropyl side chain and carboxamide functionality of this compound may enhance its solubility and biological activity compared to simpler imidazoles .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that compounds with longer alkyl chains and specific functional groups exhibit enhanced activity against various bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibitory effects .

Study on Anticancer Properties

A recent study evaluated the anticancer activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia) cells. The IC50 values ranged from 27.4 μg/mL to 68.8 μg/mL, showcasing its potential as a therapeutic agent in oncology .

Investigation of Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The study highlighted its ability to inhibit adenosine deaminase (ADA), an enzyme implicated in various pathological conditions. The compound demonstrated significant inhibitory activity with an IC50 value comparable to established ADA inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.